molecular formula C19H17FN2O6 B5156321 2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate

2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate

Cat. No. B5156321
M. Wt: 388.3 g/mol
InChI Key: FUYNQRLDGVMAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate is a synthetic compound with potential applications in scientific research. This compound belongs to the class of oxoesters and is a derivative of pentanoic acid. It has been synthesized using various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate involves the inhibition of certain enzymes and modulation of receptor activity. This compound has been shown to bind to the active site of acetylcholinesterase and prevent the breakdown of acetylcholine, leading to an increase in its concentration in the nervous system. It has also been shown to bind to the GABA-A receptor and enhance its activity, leading to an increase in the release of neurotransmitters.
Biochemical and physiological effects:
2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. However, further studies are needed to determine the safety and efficacy of this compound in humans.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate in lab experiments is its ability to inhibit specific enzymes and modulate receptor activity. This allows for the study of specific biochemical pathways and the effects of neurotransmitters on the nervous system. However, one of the limitations of this compound is its potential toxicity and side effects, which can affect the accuracy and reliability of the results.

Future Directions

There are several future directions for the research and development of 2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate. One direction is to study its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Another direction is to explore its effects on other biochemical pathways and receptors in the nervous system. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate involves the reaction of 4-fluorophenylacetic acid with ethyl chloroformate to obtain the intermediate compound, which is then reacted with 3-nitroaniline and pentanoyl chloride to yield the final product. This method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

2-(4-fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate has potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter release.

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 5-(3-nitroanilino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O6/c20-14-9-7-13(8-10-14)17(23)12-28-19(25)6-2-5-18(24)21-15-3-1-4-16(11-15)22(26)27/h1,3-4,7-11H,2,5-6,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYNQRLDGVMAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate

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